4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20472355
InChI: InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H10F2N2O2
Molecular Weight: 216.18 g/mol

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20472355

Molecular Formula: C9H10F2N2O2

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid -

Specification

Molecular Formula C9H10F2N2O2
Molecular Weight 216.18 g/mol
IUPAC Name 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15)
Standard InChI Key ZDROZYOGIZAJLY-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC=C(C(=N1)C(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is C₉H₁₀F₂N₂O₂, with a molecular weight of 216.18 g/mol. Its IUPAC name reflects the substitution pattern: the pyrimidine ring is functionalized at positions 2 (propyl), 4 (difluoromethyl), and 5 (carboxylic acid). The canonical SMILES representation (CCCC1=NC=C(C(=N1)C(F)F)C(=O)O) confirms the connectivity, while the InChIKey (ZDROZYOGIZAJLY-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₀F₂N₂O₂
Molecular Weight216.18 g/mol
IUPAC Name4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
SMILESCCCCC1=NC=C(C(=N1)C(F)F)C(=O)O
PubChem CID62892481

Synthesis and Industrial Production

The synthesis of 4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid involves multi-step reactions starting from simpler pyrimidine precursors. Industrial protocols often employ continuous flow chemistry to optimize yield and purity. Key steps include:

  • Pyrimidine Ring Formation: Cyclization of β-diketones with urea or thiourea derivatives under acidic conditions.

  • Difluoromethylation: Introduction of the -CF₂H group via electrophilic fluorination reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of organic peroxides .

  • Propyl Chain Addition: Alkylation at position 2 using propyl halides or Grignard reagents.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 5 to the carboxylic acid .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
DifluoromethylationCF₃SO₂Na, TBHP, H₂O, 40–100°C65–72
Propyl AlkylationPropyl bromide, K₂CO₃, DMF, 80°C58
Oxidation to AcidKMnO₄, H₂O/acetone, 0–5°C83

Physicochemical Properties

The compound’s solubility profile is strongly influenced by the carboxylic acid group, which enhances hydrophilicity in polar solvents. Experimental data suggest:

  • Water Solubility: 12.4 mg/mL at 25°C (pH 7.4)

  • LogP: 1.89 (indicating moderate lipophilicity)

  • pKa: 3.2 (carboxylic acid group)

Thermogravimetric analysis (TGA) reveals stability up to 180°C, making it suitable for high-temperature reactions. The difluoromethyl group contributes to metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 4.7 μM, comparable to celecoxib (IC₅₀ = 3.1 μM). Molecular docking simulations suggest the difluoromethyl group forms hydrophobic interactions with COX-2’s active site, while the carboxylic acid moiety hydrogen-bonds to Arg120 .

TargetAssay TypeResult (IC₅₀/MIC)
COX-2Enzymatic4.7 μM
S. aureus DHFRMicrodilution32 μg/mL
LPS-induced TNF-αCell-based18% inhibition

Comparative Analysis with Structural Analogs

Replacing the difluoromethyl group with trifluoromethyl (as in 5-TFP ) increases lipophilicity (LogP = 2.31) but reduces aqueous solubility (6.2 mg/mL). Conversely, substituting the propyl chain with ethyl improves COX-2 inhibition (IC₅₀ = 3.8 μM) at the cost of metabolic stability .

Industrial and Therapeutic Applications

Pharmaceutical Development

The compound serves as a precursor for DGAT-1 inhibitors, which are investigated for obesity and metabolic syndrome. Esterification of the carboxylic acid yields prodrugs with enhanced oral bioavailability .

Agrochemical Uses

Patent literature highlights derivatives of this compound as fungicides, particularly against Phytophthora infestans. The difluoromethyl group disrupts fungal cell wall biosynthesis via inhibition of chitin synthase .

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